2-(3-Aminopropylamino)ethaneperthiol

説明

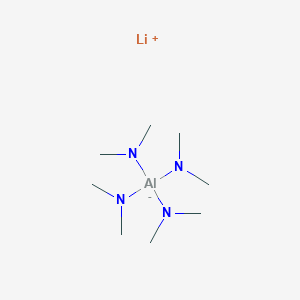

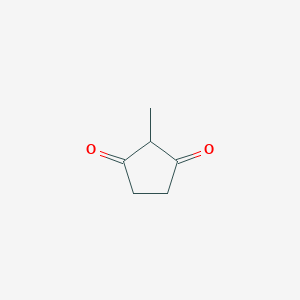

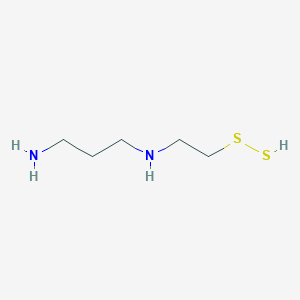

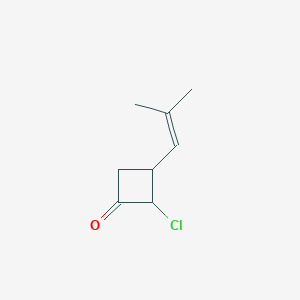

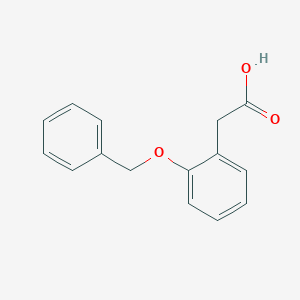

2-(3-Aminopropylamino)ethaneperthiol is a chemical compound with the molecular formula C5H14N2S2 . It is classified under the category of mercaptoethylamines .

Molecular Structure Analysis

The molecular structure of 2-(3-Aminopropylamino)ethaneperthiol consists of aliphatic hydrocarbons substituted with two or more amino groups . The molecular weight of this compound is 166.31 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Aminopropylamino)ethaneperthiol include its molecular formula (C5H14N2S2), and molecular weight (166.31 g/mol) .科学的研究の応用

Radioprotection and Chemoprotection

WR-2721 has been studied for its radioprotective and chemoprotective properties. It may protect oxygenated tumor cells, with a slight degree of protection for acutely hypoxic cells, but not chronically hypoxic cells (Utley et al., 1974). It is also associated with protecting normal tissue from radiation damage, promoting DNA repair, and aiding in cell-cycle progression (Grdina et al., 1988).

Pharmacokinetics and Drug Measurement

Research has focused on developing accurate methods for measuring WR-2721 and its metabolites in blood, which is crucial for its application in radio- and chemotherapy (Bonner & Shaw, 2000). The hydrolysis process of WR-2721, resulting in inorganic phosphate and free sulfhydryl group formation, has been examined for understanding its mechanism of action (Risley et al., 1986).

Clinical Applications in Cancer Therapy

Studies have highlighted the potential of WR-2721 in cancer therapies, especially due to its selective protection of normal tissues from radiation and chemotherapy-induced damage. It exhibits different absorption kinetics in normal tissues compared to solid tumors (Yuhas, 1980). Furthermore, its metabolites, like WR-1065, are important in protecting against radiation-induced cell lethality and mutagenesis (Grdina et al., 1994).

Potential Risks and Limitations

Research has also explored the risks associated with WR-2721, such as its degradation to toxic compounds by Cu-dependent amine oxidases, which could impact its clinical use (Meier & Issels, 1995).

Novel Applications

A study on new benzo[a]phenoxazine-based fluorophores indicated strong absorbance and high emission at long wavelengths, suggesting their potential as antifungal agents, often surpassing commercial Nile Blue A, which may open new avenues for the application of compounds similar to WR-2721 (Frade et al., 2007).

特性

IUPAC Name |

N'-[2-(disulfanyl)ethyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S2/c6-2-1-3-7-4-5-9-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSAYHGUYNABRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151222 | |

| Record name | 2-(3-Aminopropylamino)ethaneperthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropylamino)ethaneperthiol | |

CAS RN |

115900-54-4 | |

| Record name | 2-(3-Aminopropylamino)ethaneperthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Aminopropylamino)ethaneperthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)